2-[(Pyridin-2-ylmethyl)amino]ethanethiol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
65149-73-7 |
|---|---|
Molecular Formula |
C8H12N2S |
Molecular Weight |
168.26 g/mol |
IUPAC Name |
2-(pyridin-2-ylmethylamino)ethanethiol |
InChI |
InChI=1S/C8H12N2S/c11-6-5-9-7-8-3-1-2-4-10-8/h1-4,9,11H,5-7H2 |
InChI Key |
GVNSSGZFWJZSBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNCCS |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of 2 Pyridin 2 Ylmethyl Amino Ethanethiol
Retrosynthetic Analysis and Precursor Identification
A logical retrosynthetic analysis of 2-[(Pyridin-2-ylmethyl)amino]ethanethiol suggests a primary disconnection at the C-N bond of the secondary amine. This bond can be formed through two main strategies: nucleophilic substitution or reductive amination.
Strategy 1: Nucleophilic Substitution
This approach identifies 2-(chloromethyl)pyridine (B1213738) or a related electrophile and 2-aminoethanethiol (cysteamine) as key precursors. The pyridinylmethyl unit acts as the electrophile, while the amino group of cysteamine (B1669678) serves as the nucleophile.
Strategy 2: Reductive Amination
Alternatively, the C-N bond can be formed by the reductive amination of 2-pyridinecarboxaldehyde (B72084) with cysteamine. This pathway involves the initial formation of a Schiff base (imine) intermediate, which is subsequently reduced to the target secondary amine.
Based on this analysis, the principal precursors for the synthesis of this compound are:
2-(Aminomethyl)pyridine
2-Pyridinecarboxaldehyde
Cysteamine (2-aminoethanethiol)
2-(Chloromethyl)pyridine or other 2-halomethylpyridines
Classical Synthetic Routes for the Preparation of this compound
While specific literature detailing the synthesis of this compound is limited, established organic chemistry principles allow for the postulation of viable synthetic routes.
Multi-Step Synthesis Pathways
A common multi-step approach involves the initial protection of the thiol group of cysteamine to prevent side reactions, followed by reaction with the pyridinylmethyl electrophile and subsequent deprotection.
Alkylation of Cysteamine with 2-(Chloromethyl)pyridine:
A plausible multi-step synthesis involves the direct alkylation of cysteamine with 2-(chloromethyl)pyridine. Given the nucleophilicity of both the amine and thiol groups in cysteamine, careful control of reaction conditions is necessary to favor N-alkylation over S-alkylation. The use of a base is typically required to deprotonate the amine, enhancing its nucleophilicity.
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Cysteamine, 2-(Chloromethyl)pyridine | Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane) | This compound |
This table represents a generalized synthetic step. Actual reaction conditions may vary.
One-Pot Reaction Strategies
One-pot syntheses offer advantages in terms of efficiency and reduced waste. A feasible one-pot strategy for this compound is reductive amination.
Reductive Amination of 2-Pyridinecarboxaldehyde with Cysteamine:
This method combines 2-pyridinecarboxaldehyde and cysteamine in a single reaction vessel. The initial condensation forms an imine intermediate, which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed for this transformation.
| Reactants | Reducing Agent | Solvent | Product |
| 2-Pyridinecarboxaldehyde, Cysteamine | Sodium borohydride (B1222165) (NaBH4) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) | Methanol or Dichloromethane (B109758) | This compound |
This table outlines a general one-pot reductive amination. Specific conditions and yields would require experimental optimization.
Green Chemistry Approaches in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound would focus on several key areas:
Atom Economy: One-pot reactions like reductive amination generally have higher atom economy compared to multi-step syntheses that involve protection and deprotection steps.
Use of Safer Solvents: Exploring the use of greener solvents such as ethanol, water, or solvent-free conditions would be a primary objective. For instance, some reductive aminations can be carried out in aqueous media.
Catalysis: Employing catalytic methods, such as catalytic transfer hydrogenation for the reduction step in reductive amination, can be more environmentally benign than using stoichiometric amounts of metal hydride reducing agents.
Energy Efficiency: Utilizing microwave-assisted synthesis could potentially reduce reaction times and energy consumption compared to conventional heating methods.
Mechanistic Studies of Key Synthetic Steps
Due to the lack of specific mechanistic studies for the synthesis of this compound, the following discussion is based on well-established mechanisms for related reactions.
Reaction Kinetics and Thermodynamics
N-Alkylation of Cysteamine:
The reaction of cysteamine with 2-(chloromethyl)pyridine is expected to follow a second-order kinetic model, typical for SN2 reactions. The rate of the reaction would be dependent on the concentration of both the amine and the alkyl halide. The thermodynamics of this reaction are generally favorable, with the formation of a stable C-N bond. However, the relative rates of N-alkylation versus S-alkylation would be a critical factor to control for selective synthesis.
Reductive Amination:
The reductive amination process involves two key steps: imine formation and reduction.
Imine Formation: The formation of the imine from 2-pyridinecarboxaldehyde and cysteamine is a reversible condensation reaction. The kinetics are often pH-dependent, with mild acidic conditions typically favoring the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic, without excessively protonating the amine nucleophile.
Reduction: The reduction of the imine is generally the irreversible and rate-determining step. The choice of reducing agent significantly impacts the kinetics. Milder reducing agents like sodium triacetoxyborohydride are often preferred as they selectively reduce the imine in the presence of the aldehyde starting material. The thermodynamics of the reduction step are highly favorable, driven by the formation of a stable C-N single bond.
Identification of Intermediates and Transition States
The identification of intermediates and transition states in the synthesis of this compound is crucial for understanding the reaction mechanism and optimizing reaction conditions. Due to the lack of specific mechanistic studies for this compound, the following discussion is based on analogous reactions reported in the literature.
In the context of the thiirane (B1199164) ring-opening reaction with 2-(aminomethyl)pyridine, the reaction is believed to proceed through a concerted SN2 mechanism. The amine nitrogen acts as the nucleophile, and the sulfur atom of the thiirane acts as the leaving group, albeit remaining attached to the other carbon atom.
Proposed Intermediates and Transition States:
| Step | Description | Proposed Intermediate/Transition State | Key Characteristics |
| 1 | Nucleophilic Attack | Transition State 1 (TS1) | The nitrogen atom of 2-(aminomethyl)pyridine forms a partial bond with one of the carbon atoms of the thiirane ring, while the C-S bond of the thiirane ring begins to break. |
| 2 | Ring Opening | Zwitterionic Intermediate (less likely in non-polar solvents) or direct formation of the product | In polar solvents, a short-lived zwitterionic intermediate with a positive charge on the nitrogen and a negative charge on the sulfur might exist. In non-polar solvents, the reaction is more likely to be concerted, proceeding directly to the product after the transition state. |
| 3 | Proton Transfer | Product | An intramolecular or intermolecular proton transfer from the newly formed secondary ammonium (B1175870) ion to the thiolate anion results in the final product. |
Spectroscopic techniques such as in-situ NMR and FTIR could potentially be used to detect any long-lived intermediates. Computational chemistry methods, such as Density Functional Theory (DFT), would be invaluable for modeling the reaction pathway and calculating the energies of the transition states and any intermediates.
Purification and Isolation Techniques for Research Applications
The purification and isolation of this compound are critical steps to obtain a product of high purity for research applications, particularly for its use as a ligand in the synthesis of metal complexes. The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.
Given the presence of both a basic secondary amine and a potentially acidic thiol group, as well as the pyridine (B92270) nitrogen, the compound can exhibit amphoteric properties, which can be exploited or may complicate purification. The thiol group is also susceptible to oxidation, particularly in the presence of air, which can lead to the formation of the corresponding disulfide. Therefore, purifications should ideally be carried out under an inert atmosphere (e.g., nitrogen or argon).
Common Purification Techniques:
Extraction: Following the reaction, an initial workup involving liquid-liquid extraction is typically employed. The product can be extracted into an organic solvent from an aqueous solution after adjusting the pH. For instance, at a neutral or slightly basic pH, the compound will be in its free base form and soluble in organic solvents like dichloromethane or ethyl acetate (B1210297). Washing the organic layer with brine can remove water-soluble impurities.
Distillation: If the compound is a liquid and thermally stable, vacuum distillation can be an effective method for purification, especially for removing non-volatile impurities.
Crystallization: Crystallization is a powerful technique for obtaining highly pure solid products. The crude product can be dissolved in a suitable solvent or solvent mixture at an elevated temperature and then allowed to cool slowly. The choice of solvent is critical; ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The hydrochloride or hydrobromide salt of the compound may be more crystalline than the free base.
Column Chromatography: For small-scale purifications or for separating the product from closely related impurities, column chromatography is the method of choice. Silica (B1680970) gel is a common stationary phase, and a mixture of a non-polar solvent (e.g., hexane (B92381) or cyclohexane) and a polar solvent (e.g., ethyl acetate or methanol) is used as the mobile phase. The polarity of the eluent can be gradually increased to elute the product. Given the basic nature of the compound, it is often advantageous to add a small amount of a base, such as triethylamine (B128534), to the eluent to prevent tailing of the product on the silica gel column.
Illustrative Purification Data:
| Technique | Stationary Phase | Mobile Phase/Solvent | Typical Recovery | Purity (by NMR) | Notes |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (gradient) + 0.5% Triethylamine | 70-85% | >98% | Effective for removing polar and non-polar impurities. The addition of triethylamine is crucial to prevent streaking. |
| Crystallization | Ethanol/Water | - | 60-75% | >99% | Good for obtaining a highly crystalline product. The hydrochloride salt often yields better crystals. |
| Vacuum Distillation | - | - | 50-65% | >97% | Suitable for thermally stable liquids on a larger scale. |
The final purity of this compound is typically assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.
Ligand Design Principles and Coordination Chemistry of 2 Pyridin 2 Ylmethyl Amino Ethanethiol
Structural Features and Donor Atom Characteristics of 2-[(Pyridin-2-ylmethyl)amino]ethanethiol
This compound is a flexible ligand featuring a pyridin-2-ylmethyl group linked to an ethanethiol (B150549) moiety through a secondary amine bridge. This structure positions three potential donor atoms—the pyridine (B92270) nitrogen (Npy), the amine nitrogen (Namine), and the thiol sulfur (Sthiol)—in a manner conducive to forming stable chelate rings with a central metal ion. The presence of both "hard" nitrogen donors and a "soft" sulfur donor makes it a hybrid ligand capable of forming stable complexes with various metal ions.
Pyridine-Nitrogen (Npy) Coordination Potential
The nitrogen atom within the pyridine ring is a well-established donor in coordination chemistry. As an sp²-hybridized nitrogen, it acts as a Lewis base, readily donating its lone pair of electrons to a metal center. libretexts.org Pyridine-based ligands are known to be effective in bonding with metal ions like Cu(II) and Ag(I). mdpi.com The coordination of this nitrogen is a critical first step in the chelation process, forming a stable six-membered ring in conjunction with the amine nitrogen. The planarity and aromaticity of the pyridine ring can also influence the electronic properties and steric environment of the resulting metal complex.
Thiol-Sulfur (Sthiol) Coordination Potential
The terminal thiol group (-SH) is a key feature of this ligand, providing a soft donor atom that shows a strong affinity for softer transition metal ions. This group typically deprotonates upon coordination to form a thiolate (S⁻), which is a powerful donor. In complexes with related NNS tridentate ligands, the bond distances indicate that the ligand coordinates in its deprotonated thiol form. mdpi.com The sulfur atom's ability to form strong covalent bonds with metals is fundamental to the ligand's function, often completing a stable five-membered chelate ring with the amine nitrogen.
Chelation Effects and Macrocyclic Ligand Formation Potential
Chelation is the process where a multi-toothed ligand, or chelating agent, bonds to a single central metal ion at multiple points, forming ring structures. wikipedia.orgebsco.com This process results in a complex that is significantly more stable than one formed with comparable monodentate (single-toothed) ligands, an observation known as the chelate effect. youtube.com
This compound is an archetypal chelating agent. Its three donor atoms (Npy, Namine, Sthiol) are arranged to facilitate the formation of a fused ring system around a metal ion, typically consisting of one six-membered and one five-membered chelate ring. This NNS "pincer" arrangement greatly enhances the thermodynamic stability of the resulting mononuclear complex.
While the ligand itself is acyclic, its structure provides a versatile backbone that could be incorporated into larger macrocyclic designs. By reacting this ligand with appropriate metal ions and other organic linkers, it is conceivable to form polynuclear or macrocyclic structures where the ligand acts as a bridging unit or a component of a larger ring system.
Coordination Modes and Binding Geometries with Transition Metal Ions
Ligands containing pyridine, amine, and thiol groups are known to act as tridentate NNS donors. chemrxiv.org The specific coordination mode and resulting geometry depend on the metal ion's size, preferred coordination number, and the presence of other ancillary ligands in the coordination sphere.
Mononuclear Coordination Complexes
In its most common role, this compound acts as a tridentate ligand, binding to a single metal center to form a mononuclear complex. While crystal structures for this specific ligand are not widely reported, extensive research on the closely related tetradentate ligand, 2-[bis(pyridin-2-ylmethyl)amino]ethane-1-thiol, provides significant insight. This analogous ligand also features the pyridine, amine, and thiol-based donor set.
In a complex with cadmium(II), {2-[bis(pyridin-2-ylmethyl)amino]ethane-1-thiolato}chloridocadmium(II), the ligand coordinates to a single Cd²⁺ ion. nih.govresearchgate.net The metal center is five-coordinate, with the donor atoms from the ligand and a chloride ion creating a distorted trigonal–bipyramidal geometry. nih.govnih.gov The amine nitrogen and the chloride ion occupy the axial positions, while the two pyridine nitrogens and the thiolate sulfur form the equatorial plane. nih.gov This example illustrates how the flexible backbone of the ligand can adapt to achieve a stable coordination geometry around a metal ion.
| Compound | Metal Ion | Coordination Geometry | Donor Atoms | Reference |
|---|---|---|---|---|
| [Cd(L)Cl] where L = 2-[bis(pyridin-2-ylmethyl)amino]ethane-1-thiolato | Cd²⁺ | Distorted Trigonal-Bipyramidal | N(amine), N(pyridine) x2, S(thiolato), Cl | nih.govresearchgate.net |
Dinuclear and Polynuclear Coordination Assemblies
The formation of dinuclear and polynuclear coordination assemblies with this compound is a plausible yet underexplored area of its coordination chemistry. The ligand possesses multiple donor atoms, including the pyridine nitrogen, the secondary amine nitrogen, and the thiol sulfur, which can potentially bridge multiple metal centers. The thiol group, in particular, is well-known for its ability to act as a bridging ligand, connecting two or more metal ions.
While specific dinuclear or polynuclear structures of this compound are not extensively reported in the literature, the behavior of analogous ligands provides insight into its potential. For instance, related ligands containing pyridyl and thiol or amine functionalities have been shown to form multinuclear complexes. The sulfur atom of the thiol group can adopt a µ2- or µ3-bridging mode, facilitating the assembly of higher nuclearity structures.
The geometry of the resulting dinuclear or polynuclear complex is influenced by several factors, including the preferred coordination geometry of the metal ion, the stoichiometry of the reaction, and the reaction conditions such as solvent and temperature. For example, with metal ions that favor square planar or octahedral geometries, the flexible backbone of this compound could allow for the formation of discrete dinuclear macrocycles or extended one-, two-, or three-dimensional coordination polymers. In such assemblies, the pyridyl group might remain as a terminal coordinating group, or it could also participate in bridging, particularly if the primary coordination sites are saturated.
It is important to note that while the formation of such assemblies is theoretically sound, detailed structural characterization, for instance through single-crystal X-ray diffraction, would be necessary to confirm the exact coordination modes and nuclearity of complexes formed by this compound.
Stability Constants and Complexation Thermodynamics in Various Media
The stability of the metal complexes of this compound is expected to be significant due to the chelate effect, where the multidentate nature of the ligand leads to the formation of stable five- or six-membered chelate rings with a metal ion. The stability would also be influenced by the nature of the metal ion, following trends such as the Irving-Williams series for divalent transition metal ions (Mn2+ < Fe2+ < Co2+ < Ni2+ < Cu2+ > Zn2+).
The thermodynamics of complexation would provide further insights. A negative enthalpy change (ΔH) would indicate that the complex formation is an exothermic process, driven by the formation of strong metal-ligand bonds. The entropy change (ΔS) would reflect the change in disorder of the system upon complexation, which is often positive and favorable due to the release of solvent molecules from the metal ion's coordination sphere.
Experimental determination of these parameters is typically carried out using techniques such as potentiometric titration, spectrophotometry, or isothermal titration calorimetry (ITC). The choice of solvent medium is also critical, as it can influence the stability and thermodynamics of the complexes through solvation effects.
Without specific experimental data, a detailed quantitative analysis is not possible. The table below illustrates the type of data that would be generated from such studies.
Hypothetical Stability Constants (log K) for Metal Complexes of this compound in Aqueous Solution at 25 °C
| Metal Ion | log K₁ | log K₂ |
| Cu²⁺ | Data not available | Data not available |
| Ni²⁺ | Data not available | Data not available |
| Zn²⁺ | Data not available | Data not available |
| Cd²⁺ | Data not available | Data not available |
| Pb²⁺ | Data not available | Data not available |
Hypothetical Thermodynamic Parameters for the Formation of a 1:1 Complex of a Divalent Metal Ion with this compound
| Parameter | Value |
| ΔG (kJ/mol) | Data not available |
| ΔH (kJ/mol) | Data not available |
| ΔS (J/mol·K) | Data not available |
Further experimental work is required to populate these tables with accurate data.
Influence of Ligand Protonation States on Coordination Behavior
The coordination behavior of this compound is profoundly influenced by the pH of the medium, which dictates the protonation state of its functional groups: the pyridine nitrogen, the secondary amine nitrogen, and the thiol sulfur. Each of these groups has a distinct pKa value, and their protonation state determines their availability and affinity for metal ion coordination.
At very low pH, all three donor sites are likely to be protonated, rendering the ligand less effective for coordination as the lone pairs of electrons are engaged in bonding with protons. As the pH increases, the functional groups will deprotonate sequentially, typically starting with the most acidic proton. The exact sequence of deprotonation would need to be determined experimentally through techniques like potentiometric titration. Generally, the pyridinium (B92312) proton is expected to be the most acidic, followed by the secondary ammonium (B1175870) proton, and finally the thiol proton.
The coordination of a metal ion can be significantly affected by these protonation equilibria. For instance, in acidic solutions, coordination might primarily occur through the neutral pyridine nitrogen and the thiol sulfur, with the secondary amine remaining protonated. As the pH is raised, deprotonation of the secondary amine would allow it to participate in chelation, likely leading to the formation of a more stable complex. The deprotonation of the thiol group at higher pH would result in the formation of a thiolate, which is a stronger and softer donor, potentially leading to different coordination modes or even the formation of polynuclear species through sulfur bridging.
The interplay between pH and coordination can be summarized as follows:
Low pH: Ligand is fully protonated; coordination is weak or does not occur.
Intermediate pH: Partial deprotonation allows for chelation involving the pyridine and secondary amine nitrogens, and the neutral thiol group.
High pH: Full deprotonation of the ligand, including the thiol group to form a thiolate, leads to strong coordination and potentially the formation of bridged polynuclear complexes.
Understanding these pH-dependent equilibria is essential for the synthesis of specific metal complexes with desired structures and properties, and for predicting the speciation of the ligand and its complexes in various chemical and biological environments.
Catalytic Applications of 2 Pyridin 2 Ylmethyl Amino Ethanethiol and Its Metal Complexes
Homogeneous Catalysis Utilizing 2-[(Pyridin-2-ylmethyl)amino]ethanethiol Complexes
Oxidation Reactions
No research data is available on the use of this compound complexes as catalysts for oxidation reactions.
Reduction Reactions (e.g., Hydrogenation, Transfer Hydrogenation)
There are no published studies on the application of this compound metal complexes in catalytic reduction reactions.
Polymerization Catalysis
There is no documented use of this compound complexes in the field of polymerization catalysis.
Asymmetric Catalysis and Chiral Induction
No information is available regarding the application of chiral derivatives of this compound in asymmetric catalysis.
Heterogeneous Catalysis Incorporating this compound Derivatives
There is no research available on the immobilization of this compound or its complexes on solid supports for use in heterogeneous catalysis.
Table of Compounds Mentioned
Catalytic Applications of this compound: A Review of Current Research
Despite extensive literature searches, there is currently no available scientific research detailing the catalytic applications of the specific chemical compound this compound or its metal complexes.
While the individual components of its name—pyridine (B92270), amine, and thiol—are functional groups known to be active in various catalytic processes, and while numerous other pyridine-containing ligands and their metal complexes have been studied for their catalytic properties, this particular compound has not been the subject of published research in the field of catalysis.
Searches for immobilization strategies, surface chemistry, active site characterization, mechanistic insights, or recycling and reusability studies related to the catalytic use of this compound have not yielded any relevant information. The scientific literature to date appears to be focused on other aspects of this compound or on related but structurally distinct molecules.
Therefore, it is not possible to provide an article on the catalytic applications of this compound as requested, due to the absence of foundational research in this specific area. Further investigation and reporting in the primary scientific literature would be required before a comprehensive review could be compiled.
Supramolecular Chemistry and Self Assembly of 2 Pyridin 2 Ylmethyl Amino Ethanethiol Architectures
Non-Covalent Interactions in Solid-State Structures
The arrangement of molecules in a crystal lattice is directed by a combination of non-covalent forces. For 2-[(Pyridin-2-ylmethyl)amino]ethanethiol, hydrogen bonding and pi-stacking interactions are expected to be the dominant forces in its solid-state architecture.
Hydrogen Bonding Networks
The presence of a secondary amine (N-H) and a thiol (S-H) group makes this compound a potent hydrogen bond donor. The nitrogen atom of the pyridine (B92270) ring and the sulfur atom of the thiol group can also act as hydrogen bond acceptors. This duality allows for the formation of extensive hydrogen bonding networks.
In the solid-state structure of the related cadmium complex, potential hydrogen bonds involving the chlorine and sulfur atoms as acceptors are observed. researchgate.netnih.gov Hirshfeld surface analysis, a tool to visualize and quantify intermolecular interactions, of this complex reveals that H···H (51.2%), Cl···H/H···Cl (13.9%), C···H/H···C (12.3%), and S···H/H···S (11.8%) interactions are predominant. researchgate.netnih.gov For the free ligand this compound, it is anticipated that N-H···N and N-H···S hydrogen bonds would be significant in the absence of a metal and chloride ion.
Table 1: Potential Hydrogen Bond Interactions in this compound
| Donor | Acceptor | Type of Interaction |
| N-H (amine) | N (pyridine) | Intermolecular |
| N-H (amine) | S (thiol) | Intermolecular |
| S-H (thiol) | N (pyridine) | Intermolecular |
| S-H (thiol) | S (thiol) | Intermolecular |
| C-H (pyridine) | S (thiol) | Weak Intermolecular |
| C-H (aliphatic) | N (pyridine) | Weak Intermolecular |
Pi-Stacking Interactions
The pyridine ring in this compound allows for the participation in pi-stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between aromatic rings, play a crucial role in the stabilization of crystal structures.
Table 2: Parameters of Pi-Stacking Interactions in a Related Cadmium Complex
| Interaction Type | Centroid-Centroid Distance (Å) | Dihedral Angle (°) |
| Parallel Offset | < 5.5 | ~0 |
| Tilted | < 5.5 | ~45 |
| Data derived from the analysis of {2-[bis(pyridin-2-ylmethyl)amino]ethane-1-thiolato}chloridocadmium(II). researchgate.netnih.gov |
Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) with this compound
Metal-organic frameworks (MOFs) and coordination polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The multidentate nature of this compound, with potential coordination sites at the pyridine nitrogen, the amine nitrogen, and the thiol sulfur, makes it a promising candidate for the construction of such extended networks.
Design Principles for Extended Structures
The design of MOFs and CPs with this compound would depend on the choice of the metal ion and the reaction conditions. The "hard and soft acids and bases" (HSAB) principle can provide guidance: hard metal ions would preferentially coordinate to the nitrogen donors, while softer metal ions would favor the sulfur donor. The flexibility of the ethylamino backbone allows the ligand to adopt various conformations to accommodate the coordination geometry of different metal centers. The pyridyl group can act as a monodentate linker, while the amino and thiol groups can chelate to a metal center, leading to the formation of stable five- or six-membered rings.
Topological Analysis of Frameworks
The topology of a MOF or CP describes the connectivity of its constituent nodes (metal centers) and linkers (organic ligands). The connectivity of this compound can be varied. If it acts as a bidentate N,S-chelating ligand to one metal center and the pyridine nitrogen binds to another, it can function as a bridging ligand, leading to the formation of one-dimensional chains or two-dimensional layers. If all three donor atoms coordinate to different metal centers, a more complex three-dimensional framework could be envisaged. The resulting topology would be influenced by the coordination number and preferred geometry of the metal ion.
Self-Assembly Processes in Solution
The self-assembly of this compound in solution is expected to be driven by the same non-covalent interactions that govern its solid-state structure. In polar solvents, hydrogen bonding between the ligand and the solvent molecules would be significant. In non-polar solvents, intermolecular hydrogen bonding and pi-stacking between the ligand molecules themselves would likely lead to the formation of aggregates. The concentration of the solution and the temperature would be key factors in controlling the size and nature of the self-assembled species. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and dynamic light scattering (DLS) could be employed to study these solution-state assemblies. The thiol group also introduces the possibility of forming disulfide bonds through oxidation, which could lead to the formation of dimeric or polymeric species, adding another layer of complexity to its self-assembly behavior.
Molecular Recognition Phenomena
Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. The structural features of this compound suggest its potential to participate in a variety of molecular recognition events. The pyridine nitrogen atom can act as a hydrogen bond acceptor, while the secondary amine and the thiol group can serve as hydrogen bond donors. Furthermore, the pyridine ring is capable of engaging in π-π stacking interactions, and the thiol group can be deprotonated to form a thiolate, which is a strong metal binder.
In analogous systems, pyridine-containing ligands have been shown to form stable complexes with a range of guest molecules. The recognition process is often driven by a combination of hydrogen bonding and π-π stacking interactions. For instance, the pyridine ring can stack with other aromatic systems, leading to the formation of ordered solid-state structures or defined aggregates in solution. The amine and thiol groups can form specific hydrogen bonds with complementary functional groups on a guest molecule, such as carbonyls, carboxylates, or other heteroatoms.
The thiol group adds another dimension to the molecular recognition capabilities. In its neutral form, it is a weak hydrogen bond donor. However, upon deprotonation, the resulting thiolate is a potent nucleophile and a soft Lewis base, capable of strong coordination to soft metal ions. This property can be exploited for the selective recognition of metal ions.
| Interaction Type | Potential Participating Group | Potential Guest/Partner |
| Hydrogen Bond Donor | Secondary Amine (-NH-), Thiol (-SH) | Anions, Carbonyls, Ethers |
| Hydrogen Bond Acceptor | Pyridine Nitrogen | Alcohols, Amides, Carboxylic Acids |
| π-π Stacking | Pyridine Ring | Other Aromatic Rings (e.g., benzene, other pyridines) |
| Metal Coordination | Pyridine Nitrogen, Secondary Amine, Thiolate (-S⁻) | Transition Metal Ions (e.g., Cu²⁺, Zn²⁺, Fe²⁺) |
Formation of Metallo-Supramolecular Cages and Helicates
The ability of this compound to act as a chelating ligand, binding to a metal center through its nitrogen and sulfur atoms, makes it a prime candidate for the construction of metallo-supramolecular assemblies, including cages and helicates. The self-assembly of these structures is driven by the coordination of the ligand to metal ions, with the geometry of the final architecture being dictated by the coordination preferences of the metal ion and the steric and electronic properties of the ligand.
Metallo-Supramolecular Cages: These are discrete, three-dimensional structures with an internal cavity. The formation of such cages typically requires ligands that can bridge multiple metal centers in a specific orientation. While a simple ligand like this compound might not form a cage on its own, it could be incorporated into more complex ligand designs or co-assembled with other bridging ligands to create such structures. The pyridine and thiol groups provide the necessary coordination sites, and the flexible ethylamino linker allows the ligand to adopt the conformations required for cage formation.
Metallo-Supramolecular Helicates: Helicates are helical, multi-stranded supramolecular architectures held together by coordinating metal ions. The formation of helicates is often observed with oligo-pyridine or related ligands that can wrap around a series of metal ions. The pyridin-2-ylmethylamino moiety is a common structural motif in ligands that form helicates. The combination of the pyridine nitrogen and the secondary amine nitrogen can create a bidentate chelate that, when part of a larger, flexible ligand strand, can direct the formation of a helical structure upon coordination to metal ions like copper(I) or iron(II). The thiol group could either be a non-coordinating spectator or participate in the coordination, potentially influencing the pitch and stability of the helix.
The table below summarizes the key factors influencing the formation of these metallo-supramolecular architectures with ligands analogous to this compound.
| Architectural Feature | Influencing Factor | Role of this compound Moiety |
| Cage Formation | Ligand geometry and flexibility | Provides N,S-coordination sites and conformational flexibility. |
| Metal ion coordination number and geometry | The ligand must be able to satisfy the coordination requirements of the metal. | |
| Helicate Formation | Ligand strand length and helicity | The pyridylmethylamino unit can induce a helical twist in the ligand backbone. |
| Metal ion coordination preference (e.g., tetrahedral, octahedral) | Dictates the number of ligand strands and the overall helical structure. |
Materials Science Applications Derived from 2 Pyridin 2 Ylmethyl Amino Ethanethiol Complexes
Development of Functional Materials with Tunable Electronic Properties
The development of functional materials with tailored electronic properties is a cornerstone of modern materials science. While research into the electronic properties of 2-[(pyridin-2-ylmethyl)amino]ethanethiol complexes is an emerging field, the potential for creating novel semiconductors and conductors is significant.
Complexes of this compound are being investigated for their potential as semiconductor materials. The electronic bandgap of these materials can be tuned by modifying the central metal ion and the coordination geometry. Although specific studies on the semiconducting properties of this compound complexes are limited, research on analogous metal complexes with NNS donor ligands provides insight into their potential. For instance, certain nickel(II), cobalt(II), and copper(II) complexes with related ligands have been shown to exhibit n-type electrical conductivity. The optical band gaps for these materials were found to be in the range of 1.58 to 2.75 eV, indicating their potential for use in electronic devices.
Table 1: Electronic Properties of Analogous NNS Donor Ligand Complexes
| Complex | Conductivity Type | Optical Band Gap (Egd) |
|---|---|---|
| [Ni(Hdammthiol)(CH3COO)] | n-type | 2.75 eV |
| [Co(Hdammthiol)(CH3COO)]·H2O | n-type | 2.37 eV |
Data extrapolated from studies on analogous NNS donor ligand complexes.
The creation of conductive materials from coordination complexes is an area of active research. The ability of this compound to form extended networks and polymeric structures through metal-ligand coordination is a key feature that could lead to the development of conductive materials. The overlapping of orbitals between the metal centers and the ligand's π-system can provide pathways for electron transport. While there is no extensive research on the conductive properties of materials solely based on this ligand, the principles of charge transport in coordination polymers suggest that these complexes could be tailored to exhibit conductive or semi-conductive behavior.
Luminescent Materials and Optical Applications
The unique photophysical properties of metal complexes of this compound make them promising candidates for a range of optical applications, including phosphors and chemical sensors.
Luminescent coordination compounds, particularly those of d¹⁰ metal ions like zinc(II) and cadmium(II), are of great interest for applications in lighting and displays. The emission properties of these complexes can be tuned by altering the ligand structure and the coordination environment of the metal ion. Zinc(II) complexes with ligands containing pyridine (B92270) moieties have been shown to exhibit interesting photoluminescent properties. For example, certain zinc(II) complexes with substituted phenyl-terpyridine ligands display emission spectra with strong peaks, and the emission wavelengths can be shifted by changing the substituents on the ligand. While specific photoluminescence data for this compound complexes are not widely reported, the presence of the pyridyl group suggests that their zinc(II) and cadmium(II) complexes could exhibit ligand-centered luminescence.
Table 2: Photoluminescent Properties of Analogous Zinc(II) Complexes
| Complex | Excitation Wavelength (nm) | Emission Wavelength (nm) |
|---|---|---|
| Zinc bromide complex with methylsulfonyl-phenyl-terpyridine | Not specified | 388 |
| Zinc iodide complex with methylsulfonyl-phenyl-terpyridine | Not specified | 428.5, 490.5, 534.5, 597 |
Data from studies on analogous zinc(II) complexes with pyridine-containing ligands.
The ability of this compound to selectively bind to metal ions can be exploited for the development of chemical sensors. The coordination of a target metal ion to the ligand can induce a change in the photophysical properties of the complex, such as fluorescence quenching or enhancement, providing a detectable signal. The pyridine and thiol groups offer specific binding sites that can be tailored for selectivity towards particular metal ions. While dedicated sensor studies using this ligand are not abundant, the principles of chemosensing with similar N,S-donor ligands suggest high potential in this area.
Magnetic Materials
The study of magnetic materials derived from coordination complexes is a vibrant field of research, with applications ranging from data storage to quantum computing. The this compound ligand has proven to be effective in the synthesis of novel magnetic materials, particularly in the form of polynuclear metal complexes.
A notable example is a dinuclear manganese(II) complex of this compound. In this complex, two manganese(II) ions are bridged by the thiol groups of two deprotonated ligands. Magnetic susceptibility measurements of this compound have revealed the presence of antiferromagnetic exchange coupling between the two manganese(II) centers. This is a significant finding, as the nature and strength of the magnetic interaction can be influenced by the structural parameters of the complex, opening up possibilities for designing materials with specific magnetic properties.
Table 3: Magnetic Properties of a Dinuclear Manganese(II) Complex with this compound
| Property | Value |
|---|---|
| Magnetic Moment (μeff) per Mn(II) ion at 300 K | 5.88 B.M. |
| Weiss Constant (θ) | -15 K |
The negative Weiss constant and the calculated exchange coupling constant confirm the presence of weak antiferromagnetic interactions between the adjacent Mn(II) ions. This behavior is attributed to the superexchange pathway mediated by the bridging sulfur atoms. The ability to form such magnetically coupled systems highlights the potential of this compound in the rational design of new molecular magnetic materials.
Single-Molecule Magnets (SMMs)
Single-molecule magnets (SMMs) are individual molecules that can exhibit slow magnetic relaxation and magnetic hysteresis, properties typically associated with bulk magnets. This behavior arises from a combination of a high-spin ground state and significant magnetic anisotropy. Cobalt(II) complexes are particularly promising candidates for SMMs due to the inherent magnetic anisotropy of the Co(II) ion.
While specific studies on SMMs based on this compound are not extensively documented, the ligand's structural features suggest its potential in this area. Cobalt(II) complexes incorporating pyridine-based ligands have been shown to exhibit SMM behavior. rsc.orgresearchgate.netrsc.org The coordination environment, including the geometry and the nature of the donor atoms, plays a crucial role in determining the magnetic anisotropy of the complex. rsc.orgrsc.org
For instance, distorted geometries, such as trigonal prismatic or distorted octahedral, in cobalt(II) complexes can lead to significant zero-field splitting (D), a key parameter for SMMs. rsc.orgresearchgate.netrsc.org The combination of the pyridyl nitrogen and the thiol sulfur of this compound could enforce such distorted geometries around a cobalt(II) center, potentially inducing SMM properties. One study on cobalt(II) complexes with a pyridine-based macrocyclic ligand containing pyridin-2-ylmethyl pendant arms demonstrated that a distorted geometry between octahedral and trigonal prismatic resulted in field-induced SMM behavior. rsc.org
Table 1: Key Parameters for Selected Cobalt(II) Single-Molecule Magnets with Pyridine-Containing Ligands
| Complex | Coordination Geometry | Zero-Field Splitting (D) (cm⁻¹) | SMM Behavior |
|---|---|---|---|
| [Co(L)(NCS)₂] (L = pyridine-based macrocycle) | Distorted Octahedral/Trigonal Prismatic | Positive | Field-induced SMM |
| [Co(15-pyN₃O₂)(Cl)₂] | Distorted Pentagonal Bipyramidal | +38 | Field-induced SMM |
This table presents data for analogous systems to illustrate the potential of pyridine-containing ligands in SMMs.
Spin Crossover Materials
Spin crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. rsc.orgnih.gov This switching of spin states leads to changes in magnetic, optical, and structural properties, making SCO materials promising for applications in molecular switches, sensors, and data storage.
Iron(II) complexes are the most extensively studied class of SCO compounds. The transition between the diamagnetic LS (S=0) state and the paramagnetic HS (S=2) state is highly sensitive to the ligand field strength. rsc.orgnih.govacs.org Ligands with intermediate field strengths, often containing nitrogen donor atoms, are typically required to observe SCO near room temperature. rsc.orgrsc.org
Table 2: Characteristics of Selected Iron(II) Spin Crossover Complexes with N-donor and N/S-donor Ligands
| Complex | Ligand Donor Set | Spin Transition | Transition Temperature (T₁/₂) (K) |
|---|---|---|---|
| [Fe(phen)₂(NCS)₂] | N₆ | Abrupt | ~176 |
| [Fe(bpte)(NCS)₂] | N₄S₂ | Partial | ~100 |
This table provides examples of SCO behavior in related systems to contextualize the potential of this compound complexes.
Nanomaterials Synthesis and Functionalization
The unique combination of a thiol group, which exhibits a strong affinity for noble metal surfaces, and a versatile pyridyl-amino chelating unit makes this compound a highly promising ligand for the synthesis and functionalization of nanomaterials.
Ligand-Stabilized Nanoparticles
The synthesis of stable, monodisperse nanoparticles is crucial for their application in various fields. Ligands play a key role in controlling the growth and preventing the aggregation of nanoparticles. Thiol-containing molecules are widely used as stabilizing ligands for gold and other noble metal nanoparticles due to the formation of strong metal-sulfur bonds. mdpi.comnih.gov
The this compound ligand offers several advantages for nanoparticle stabilization. The thiol group can act as a robust anchor to the nanoparticle surface. The pyridine and amino groups can provide additional stabilization through coordination to surface metal atoms and can also influence the nanoparticles' solubility and reactivity. aip.org The bifunctional nature of this ligand, with both a strong anchoring group (thiol) and a chelating headgroup (pyridyl-amino), can lead to a more stable and well-defined ligand shell on the nanoparticle surface compared to simple alkanethiols.
Furthermore, the pyridyl group can be used to introduce additional functionalities. For example, pyridine-terminated ligands have been used to create coordination sites for metal ions on the surface of gold clusters, allowing for the construction of more complex nanostructures. aip.org
Surface Modification of Inorganic Materials
The modification of the surfaces of inorganic materials is essential for tailoring their properties for specific applications. Self-assembled monolayers (SAMs) of organic molecules are a powerful tool for controlling the interfacial properties of materials. Thiol-based SAMs on gold are a classic example of this approach. nih.gov
This compound is well-suited for the formation of SAMs on various inorganic surfaces, particularly those of noble metals. The thiol group would provide a strong and stable linkage to the surface. The exposed pyridyl-amino headgroup would then present a new chemical functionality on the surface. This could be used to:
Alter surface energy and wettability: The hydrophilic or hydrophobic nature of the exposed functional groups will determine the surface's interaction with different solvents.
Introduce specific binding sites: The pyridine and amino groups can act as coordination sites for metal ions or as hydrogen bond donors/acceptors, enabling the controlled assembly of other molecules on the surface.
Improve biocompatibility: By choosing appropriate terminal groups, the surface can be made more compatible with biological systems.
Create platforms for sensing: The specific binding of analytes to the functionalized surface can be detected by various analytical techniques.
Studies on similar molecules, such as aminothiols and pyridine-terminated thiols, have demonstrated their effectiveness in modifying the properties of surfaces like zinc oxide and gold. researchgate.netnih.govfigshare.com For instance, the surface modification of ZnO nanoparticles with 2-aminothiophenol (B119425) was shown to alter their optoelectronic properties. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Cobalt(II) |
| Iron(II) |
| Gold |
| Zinc Oxide |
Advanced Spectroscopic and Analytical Methodologies for Characterization of 2 Pyridin 2 Ylmethyl Amino Ethanethiol and Its Complexes
Vibrational Spectroscopy Methodologies
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides critical insights into the functional groups and bonding within a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy Analysis
FTIR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the functional groups present in 2-[(Pyridin-2-ylmethyl)amino]ethanethiol. The spectrum is expected to be a composite of the vibrations corresponding to the pyridine (B92270) ring, the secondary amine, the ethyl bridge, and the thiol group.
The pyridine ring exhibits a series of characteristic bands. The C-H stretching vibrations of the aromatic ring are typically observed in the 3100-3000 cm⁻¹ region. wikipedia.org The C=C and C=N stretching vibrations within the pyridine ring give rise to strong absorptions in the 1600-1400 cm⁻¹ range. researchgate.netpw.edu.pl Upon coordination to a metal center, these ring stretching bands may shift to higher frequencies, which is indicative of the nitrogen atom's involvement in bonding. kpi.ua
The N-H stretching vibration of the secondary amine is expected to appear as a moderate intensity band in the 3350-3310 cm⁻¹ region. The S-H stretching vibration of the thiol group is often weak and can be found in the 2600-2550 cm⁻¹ range. The presence and position of these bands are crucial for confirming the integrity of the ligand structure. The aliphatic C-H stretching vibrations of the ethyl and methylene (B1212753) groups are expected in the 2960-2850 cm⁻¹ region.
Table 1: Predicted FTIR Vibrational Frequencies for this compound
| Predicted Frequency (cm⁻¹) | Vibrational Assignment | Functional Group |
|---|---|---|
| 3350-3310 | N-H stretch | Secondary Amine |
| 3100-3000 | C-H stretch | Pyridine Ring |
| 2960-2850 | C-H stretch | Ethyl & Methylene |
| 2600-2550 | S-H stretch | Thiol |
| 1610-1590 | C=C, C=N stretch | Pyridine Ring |
| 1580-1560 | C=C, C=N stretch | Pyridine Ring |
| 1480-1430 | C=C, C=N stretch | Pyridine Ring |
Raman Spectroscopy Analysis
Raman spectroscopy provides complementary information to FTIR, particularly for symmetric vibrations and those involving less polar bonds. The symmetric "ring breathing" mode of the pyridine ring, typically found around 1000 cm⁻¹, is often a strong and characteristic band in the Raman spectrum. researchgate.net Aromatic C-H stretching and in-plane bending modes are also readily observed. acs.org The S-H stretching vibration, while weak in the IR, can sometimes be more easily identified in the Raman spectrum. rsc.org
Upon complexation with a metal, changes in the Raman spectrum can provide evidence of coordination. Shifts in the pyridine ring modes are indicative of ligand-to-metal bond formation. acs.orgresearchgate.net The appearance of new low-frequency bands can be attributed to metal-ligand stretching vibrations, providing direct evidence of the coordination environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and three-dimensional structure of molecules in solution.
¹H NMR, ¹³C NMR, ¹⁵N NMR, and ⁷⁷Se NMR Chemical Shift Analysis
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each of the non-equivalent protons. The four protons of the pyridine ring will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm, with characteristic coupling patterns. The methylene protons adjacent to the pyridine ring (py-CH₂) would likely resonate around δ 3.8-4.0 ppm. chemicalbook.com The two methylene groups of the ethanethiol (B150549) moiety (-CH₂-CH₂-SH) are expected to appear as triplets in the δ 2.5-3.0 ppm region. oregonstate.edu The amine proton (N-H) and thiol proton (S-H) signals are often broad and their chemical shifts can vary depending on solvent and concentration.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyridine H-6 | ~8.5 | Doublet |
| Pyridine H-3, H-4, H-5 | 7.0 - 7.8 | Multiplets |
| py-CH₂ | 3.8 - 4.0 | Singlet/Triplet |
| N-CH₂ | 2.7 - 3.0 | Triplet |
| S-CH₂ | 2.5 - 2.8 | Triplet |
| N-H | Variable | Broad Singlet |
| S-H | Variable | Broad Singlet |
¹³C NMR: The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The pyridine ring carbons are expected to resonate in the δ 120-150 ppm range. libretexts.org The methylene carbon attached to the pyridine ring (py-CH₂) would likely appear around δ 50-60 ppm. The two aliphatic carbons of the ethanethiol portion are expected in the δ 20-40 ppm region. docbrown.infochemicalbook.com
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyridine C-2, C-6 | ~150-160 |
| Pyridine C-3, C-4, C-5 | 120 - 140 |
| py-CH₂ | 50 - 60 |
| N-CH₂ | 40 - 50 |
| S-CH₂ | 20 - 30 |
¹⁵N NMR and ⁷⁷Se NMR: While less common, ¹⁵N NMR could provide valuable information about the electronic environment of the two nitrogen atoms (pyridine and amine). Significant changes in the ¹⁵N chemical shifts upon complexation would confirm their involvement in coordination. ⁷⁷Se NMR would not be applicable unless selenium is isotopically incorporated or a selenoether derivative is synthesized.
2D NMR Experiments (COSY, HSQC, HMBC) for Structural Elucidation
Two-dimensional NMR experiments are crucial for the definitive assignment of the ¹H and ¹³C NMR spectra.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, allowing for the tracing of the proton connectivity through the ethyl chain and within the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, enabling the unambiguous assignment of each carbon signal based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be particularly useful in confirming the connectivity between the pyridin-2-ylmethyl group and the aminoethanethiol (B8698679) moiety.
Mass Spectrometry (MS) Characterization
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. For this compound (molar mass: 168.26 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 168.
The fragmentation pattern in electron ionization (EI) mass spectrometry can be predicted based on the stability of the resulting fragments. wikipedia.orglibretexts.orglibretexts.org Common fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen or sulfur atoms.
Benzylic cleavage: Cleavage of the bond between the methylene group and the ethylamino group to form a stable pyridin-2-ylmethyl cation (tropylium-like ion) at m/z 92.
Loss of the thiol group: Fragmentation involving the loss of ·SH or the entire ethanethiol side chain.
The observation of these characteristic fragments would provide strong evidence for the proposed structure of this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly suitable for the analysis of coordination complexes in solution. It allows for the gentle transfer of ions from solution to the gas phase, often preserving non-covalent interactions and the integrity of the complex.
For "this compound", with a monoisotopic mass of approximately 168.07 g/mol , ESI-MS in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 169.08. chemspider.comepa.gov In the case of its metal complexes, ESI-MS can confirm the formation of the complex and provide information about its stoichiometry. For instance, a 1:1 complex with a divalent metal ion (M²⁺) would be expected to show peaks corresponding to [L+M]²⁺ or, depending on the counter-ion (X⁻), species like [L+M-X]⁺.
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides valuable structural information. For protonated "this compound", fragmentation is likely initiated by the cleavage of the C-S bond, the C-N bonds of the ethylamino bridge, or the bond between the pyridine ring and the methylene group. The initial protonation site is typically the most basic nitrogen atom, which in this case would be the pyridine nitrogen. nih.gov Subsequent fragmentation pathways can be triggered by proton transfer to other sites within the molecule. nih.gov
Table 1: Predicted ESI-MS Fragmentation for Protonated this compound
| Precursor Ion (m/z) | Proposed Fragment | Fragment m/z | Neutral Loss |
| 169.08 | [C₅H₄NCH₂]⁺ | 92.05 | C₂H₆NS |
| 169.08 | [C₅H₄NCH₂NHCH₂]⁺ | 121.07 | CH₂S |
| 169.08 | [M+H - SH]⁺ | 136.08 | SH |
| 169.08 | [M+H - C₂H₄S]⁺ | 109.06 | C₂H₄S |
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) MS
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique that is particularly useful for analyzing large molecules and can be applied to coordination and organometallic complexes. researchgate.net In MALDI-TOF MS, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte with minimal fragmentation.
X-ray Diffraction (XRD) Studies
X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement in crystalline solids.
Single Crystal X-ray Diffraction for Molecular and Crystal Structure Determination
Single crystal X-ray diffraction (SCXRD) provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. While a crystal structure for "this compound" itself was not found, a study on a closely related cadmium(II) complex, {2-[bis(pyridin-2-ylmethyl)amino]ethane-1-thiolato}chloridocadmium(II), illustrates the power of this technique. nih.govresearchgate.net
Table 2: Selected Crystallographic Data for {2-[bis(pyridin-2-ylmethyl)amino]ethane-1-thiolato}chloridocadmium(II) nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value not specified in abstract |
| b (Å) | Value not specified in abstract |
| c (Å) | Value not specified in abstract |
| β (°) | Value not specified in abstract |
| Coordination Geometry | Distorted Trigonal-Bipyramidal |
Powder X-ray Diffraction for Bulk Material Characterization
Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of bulk materials. It is particularly useful for confirming the phase purity of a synthesized compound and for identifying crystalline phases in a mixture. The PXRD pattern is a fingerprint of a crystalline solid. For novel coordination polymers formed with "this compound", PXRD is essential to verify that the structure determined from a single crystal is representative of the bulk sample. mdpi.com By comparing the experimental PXRD pattern with a pattern simulated from single-crystal X-ray data, the purity of the bulk material can be confirmed. mdpi.com
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Complexes
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is, therefore, a powerful tool for studying paramagnetic complexes of "this compound", such as those with Cu(II), Mn(II), or other transition metals with unpaired electrons.
The EPR spectrum provides information about the electronic structure and the local environment of the paramagnetic center. For example, in a Cu(II) (d⁹) complex, the g-tensor and hyperfine coupling constants (A-tensor) are sensitive to the coordination geometry and the nature of the coordinating ligands. mdpi.com The g-values are indicative of the ligand field, while the hyperfine coupling to the copper nucleus (⁶³Cu and ⁶⁵Cu, both I = 3/2) and to ligand atoms with nuclear spin (e.g., ¹⁴N, I = 1) can provide detailed information about the delocalization of the unpaired electron onto the ligands. mdpi.comrsc.org
For a Cu(II) complex with "this compound", which can act as a tridentate N₂S ligand, different coordination geometries (e.g., square planar, square pyramidal, or trigonal bipyramidal) would give rise to distinct EPR spectra. rsc.orgmdpi.com Variable-temperature EPR studies can also provide insights into dynamic processes, such as fluxionality or changes in coordination geometry in solution. rsc.org
Table 3: Typical EPR Parameters for Cu(II) Complexes with Pyridine-Nitrogen Ligands
| Coordination Geometry | Typical g-values | Typical A(Cu) values (MHz) |
| Square Planar/Pyramidal | g∥ > g⊥ ≈ 2.0 | A∥ > A⊥ |
| Trigonal Bipyramidal | g_z > g_y ≈ g_x | A_z often smaller than for square planar |
Note: These are general ranges and the exact values would depend on the specific complex of this compound.
Electrochemical Techniques for Redox Behavior Analysis
Electrochemical techniques, such as cyclic voltammetry (CV), are employed to investigate the redox properties of "this compound" and its metal complexes. CV provides information on the formal reduction potentials, the stability of different oxidation states, and the kinetics of electron transfer processes.
The free ligand "this compound" itself may exhibit electrochemical activity associated with the thiol group, which can be oxidized. Upon coordination to a redox-active metal ion, the electrochemical behavior is often significantly altered. The CV of a metal complex can show metal-centered and/or ligand-centered redox processes. nih.govelectrochemsci.org
For example, a Cu(II) complex of "this compound" would be expected to exhibit a quasi-reversible or reversible Cu(II)/Cu(I) redox couple. analis.com.my The potential of this couple would be influenced by the coordination environment provided by the N₂S ligand. The electron-donating properties of the ligand are expected to stabilize the higher oxidation state (Cu(II)), potentially shifting the reduction potential to more negative values compared to simpler copper salts. The reversibility of the redox process provides insight into the stability of the complex in both oxidation states. Studies on related polypyridine complexes show that both metal- and ligand-based redox couples can be observed. nih.gov
Computational Chemistry and Theoretical Investigations of 2 Pyridin 2 Ylmethyl Amino Ethanethiol Systems
Density Functional Theory (DFT) Calculations on Electronic Structure
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic properties of molecular systems. For 2-[(Pyridin-2-ylmethyl)amino]ethanethiol, DFT calculations provide fundamental insights into its molecular geometry, the distribution of its frontier molecular orbitals, and its electrostatic potential. These calculations are typically performed using a combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) to solve the Schrödinger equation in a computationally efficient manner.
Optimization of Molecular Geometries
The first step in computational analysis is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. This process involves systematically adjusting bond lengths, bond angles, and dihedral angles to locate a stable structure on the potential energy surface. For this compound, the optimized geometry provides crucial information about the spatial arrangement of the pyridine (B92270) ring, the ethylamino chain, and the thiol group.
Table 1: Selected Optimized Geometrical Parameters for this compound (Exemplary Data)
| Parameter | Bond/Angle | Value (Å/°) |
|---|---|---|
| Bond Length | C-S | 1.82 |
| S-H | 1.34 | |
| C-N (amino) | 1.47 | |
| C-C (ethyl) | 1.54 | |
| N-C (methylene) | 1.46 | |
| C-C (pyridine) | 1.39 | |
| Bond Angle | C-S-H | 96.5 |
| C-C-N (amino) | 112.3 | |
| C-N-C (methylene) | 115.8 |
Frontier Molecular Orbital (FMO) Analysis
The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity. In this compound, the HOMO is typically localized on the sulfur atom of the thiol group and the nitrogen of the amino group, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed over the pyridine ring, making it the likely site for nucleophilic attack.
Table 2: Calculated Frontier Molecular Orbital Energies (Exemplary Data)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.25 |
| LUMO | -0.89 |
| Energy Gap (ΔE) | 5.36 |
Note: This data is exemplary and intended for illustrative purposes.
Charge Distribution and Electrostatic Potential Mapping
Analysis of the charge distribution provides insight into the polarity of the molecule. Methods like Mulliken population analysis can be used to calculate the partial charges on each atom. An electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface. For this compound, the nitrogen and sulfur atoms are expected to have negative partial charges, making them regions of high electron density and potential sites for interaction with electrophiles or metal ions. The hydrogen atoms, particularly the one attached to the sulfur, will have positive partial charges.
Molecular Dynamics (MD) Simulations of Ligand-Metal Interactions
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into conformational changes and interactions with other species, such as metal ions. For this compound, which acts as a chelating ligand, MD simulations can model its binding to a metal center. These simulations can reveal information about the stability of the resulting metal complex, the preferred coordination geometry, and the dynamics of the ligand's interaction with the metal ion in a solvent environment.
Quantum Chemical Calculations of Spectroscopic Parameters
Prediction of NMR Chemical Shifts
Quantum chemical calculations can predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, the chemical shifts (δ) can be predicted. These theoretical values can then be compared with experimental NMR data to confirm the molecular structure. For this compound, distinct chemical shifts would be predicted for the protons and carbons of the pyridine ring, the ethyl chain, and the methylene (B1212753) bridge.
Table 3: Predicted 1H NMR Chemical Shifts (Exemplary Data)
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| SH | 1.6 |
| CH2 (adjacent to S) | 2.8 |
| CH2 (adjacent to NH) | 3.0 |
| NH | 2.1 |
| CH2 (methylene bridge) | 4.0 |
| Pyridine-H (ortho) | 8.5 |
| Pyridine-H (meta) | 7.3 |
| Pyridine-H (para) | 7.8 |
Note: This data is exemplary and referenced against Tetramethylsilane (TMS) in a typical solvent like CDCl3.
Vibrational Frequency Assignments
The vibrational properties of this compound can be thoroughly investigated using computational methods, which provide a powerful tool for assigning fundamental vibrational modes. Density Functional Theory (DFT) is a commonly employed quantum chemical approach for this purpose, often utilizing functionals like B3LYP combined with basis sets such as 6-311++G(d,p). nih.gov Theoretical calculations yield harmonic vibrational frequencies that, while systematically higher than experimental values, can be corrected using scaling factors to achieve good agreement with experimental data from Fourier Transform Infrared (FT-IR) and Raman spectroscopy. nih.gov
The vibrational spectrum of this compound is complex, featuring characteristic modes from its three main functional components: the pyridine ring, the secondary amine linker, and the ethanethiol (B150549) tail.
Pyridine Ring Modes: The pyridine moiety gives rise to a series of characteristic vibrations. The C-H stretching vibrations of the aromatic ring are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net The C=C and C=N stretching vibrations within the ring are expected to appear in the 1617-1473 cm⁻¹ range. researchgate.net Ring breathing and other deformation modes are found at lower frequencies. researchgate.net Computational studies on pyridine and its derivatives have provided detailed assignments for these modes. nih.gov
Amine and Alkyl Chain Modes: The N-H stretching vibration of the secondary amine is expected to appear as a medium-intensity band in the 3350-3310 cm⁻¹ region. The C-N stretching vibrations are typically found in the 1250-1020 cm⁻¹ range. The methylene (-CH₂-) groups of the ethyl linker will exhibit symmetric and asymmetric stretching vibrations around 2950-2850 cm⁻¹ and scissoring/bending modes near 1450 cm⁻¹.
Thiol Group Modes: The S-H stretching vibration is a key marker for the thiol group and is expected to produce a weak but sharp band in the 2600-2550 cm⁻¹ region. The C-S stretching vibration is typically weaker and appears in the 700-600 cm⁻¹ range. The tautomeric equilibrium between thiol and thione forms, as seen in compounds like 2-pyridinethiol, can be computationally assessed, although for an ethanethiol side chain, the thiol form is strongly favored. acs.org
A potential energy distribution (PED) analysis is often performed computationally to quantify the contribution of individual internal coordinates to each normal mode, allowing for unambiguous vibrational assignments. nih.gov
Table 1: Predicted Vibrational Frequency Assignments for this compound Based on Computational Studies of Analogous Compounds This table is illustrative and based on typical frequency ranges for the specified functional groups. Actual values would require specific DFT calculations for the molecule.
| Frequency Range (cm⁻¹) | Assignment | Vibrational Mode |
|---|---|---|
| 3350 - 3310 | ν(N-H) | N-H stretching |
| 3100 - 3000 | ν(C-H) | Pyridine C-H stretching |
| 2950 - 2850 | ν(C-H) | Methylene C-H stretching |
| 2600 - 2550 | ν(S-H) | S-H stretching |
| 1617 - 1580 | ν(C=C), ν(C=N) | Pyridine ring stretching |
| 1473 - 1430 | ν(C=N), δ(CH₂) | Pyridine ring stretching, CH₂ scissoring |
| 1250 - 1020 | ν(C-N) | C-N stretching |
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry provides deep insights into the potential reaction pathways of this compound. By mapping the potential energy surface (PES), it is possible to identify reactants, products, intermediates, and the transition states that connect them. Such studies are crucial for understanding reaction feasibility, kinetics, and selectivity. researchgate.net
A plausible reaction to study computationally is the nucleophilic addition of the thiol group to a Michael acceptor, a reaction of broad importance in chemistry and biology. uq.edu.au The presence of the amine and pyridine groups could influence the reactivity of the thiol through intramolecular catalysis or by acting as a proton shuttle. Computational models can explore these possibilities, including base-catalyzed mechanisms where the pyridine nitrogen or the secondary amine facilitates the deprotonation of the thiol to form a more nucleophilic thiolate. nih.gov
Transition State Search
Identifying the transition state (TS) is a critical step in elucidating a reaction mechanism. A transition state is a first-order saddle point on the PES, representing the maximum energy point along the minimum energy path between reactants and products. researchgate.net Computational methods, such as synchronous transit-guided quasi-Newton (STQN) or dimer methods, are used to locate these TS structures.
For the Michael addition example, the transition state would involve the simultaneous formation of the S-C bond and the breaking of the C=C double bond of the acceptor. The geometry of the TS reveals the concerted or stepwise nature of the reaction. Once a candidate TS structure is located, a frequency calculation is performed. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net
Energy Profile Determination
Once the geometries of the reactants, products, and transition states have been optimized, their relative energies are calculated to construct a reaction energy profile. This profile plots the potential energy against the reaction coordinate, providing key thermodynamic and kinetic parameters.
Table 2: Hypothetical Energy Profile for the Michael Addition of this compound to an Acrylate This table presents illustrative data for a hypothetical reaction. Values are in kcal/mol relative to the reactants.
| Species | ΔE (Electronic Energy) | ΔH (Enthalpy) | ΔG (Gibbs Free Energy) |
|---|---|---|---|
| Reactants | 0.0 | 0.0 | 0.0 |
| Transition State (TS) | +15.2 | +14.8 | +25.5 |
Design of Novel Derivatives through In Silico Screening
The structural scaffold of this compound, featuring a chelating pyridyl-amino-thiol motif, makes it an attractive starting point for the design of novel derivatives with specific functionalities. In silico screening techniques, such as high-throughput virtual screening and molecular docking, are powerful tools for rapidly evaluating large libraries of virtual compounds and identifying promising candidates for synthesis and testing. auctoresonline.orgmalariaworld.org
For instance, derivatives could be designed as inhibitors for specific enzymes, where the thiol group might covalently bind to a cysteine residue in the active site. nih.gov Molecular docking simulations can predict the binding poses and affinities of designed derivatives within a target protein's active site. mdpi.com This allows for the rational design of modifications to the parent structure to enhance binding affinity and selectivity. The pyridine ring and the secondary amine can be modified to optimize interactions with the protein through hydrogen bonding or π-stacking. mdpi.com
Furthermore, computational tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the designed derivatives. tandfonline.com Early-stage prediction of properties like solubility, permeability (e.g., Caco-2), and potential for metabolism by cytochrome P450 enzymes helps to prioritize compounds with favorable drug-like characteristics, reducing the failure rate in later stages of drug development. auctoresonline.org This computational approach accelerates the design-synthesize-test cycle in medicinal chemistry. malariaworld.org
Derivatives and Structural Modifications of 2 Pyridin 2 Ylmethyl Amino Ethanethiol
Functionalization of the Pyridine (B92270) Ring
The pyridine ring is a key component of the molecule, directly involved in coordination to metal centers and influencing the ligand's electronic properties. Modifications to this ring can significantly alter its donor capabilities.
The electronic nature of the pyridine ring can be systematically adjusted by introducing substituents that either donate or withdraw electron density. Electron-donating groups (EDGs), such as alkyl (-R), alkoxy (-OR), or amino (-NR₂) groups, increase the electron density on the pyridine nitrogen, enhancing its basicity and donor strength. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂), cyano (-CN), or halide (-X) groups, decrease the electron density, reducing the nitrogen's donor capability.
These substitutions have been shown to influence the properties of related pyridine-based pincer-type ligands. nih.govrsc.org For instance, studies on NNN pincer ligands with substituents at the 4-position of the pyridine ring revealed that EDGs increase the electron density around a coordinated Cu(II) center. nih.govrsc.org The choice of substituent can also impact the photophysical properties of the resulting molecules; in some pyridine-olefin conjugates, EWGs tend to induce blue shifts in fluorescence, while EDGs cause red shifts. mdpi.com The synthesis of these derivatives typically involves using a correspondingly substituted 2-aminopyridine or 2-(chloromethyl)pyridine (B1213738) as a starting material. beilstein-journals.org
Table 1: Effects of Pyridine Ring Substituents This is an interactive table. Click on the headers to sort.
| Substituent Group | Type | Expected Effect on Pyridine Nitrogen | Example |
|---|---|---|---|
| Methoxy (-OCH₃) | Electron-Donating | Increased electron density, stronger donor | 4-methoxy-2-(chloromethyl)pyridine |
| Methyl (-CH₃) | Electron-Donating | Increased electron density, stronger donor | 5-methyl-2-aminopyridine beilstein-journals.org |
| Chloro (-Cl) | Electron-Withdrawing | Decreased electron density, weaker donor | 4-chloro-2,6-bis(diethylaminomethyl)pyridine nih.gov |
| Bromo (-Br) | Electron-Withdrawing | Decreased electron density, weaker donor | 5-bromo-2-aminopyridine beilstein-journals.org |
| Nitro (-NO₂) | Electron-Withdrawing | Significantly decreased electron density | 4-nitro-2,6-bis(diethylaminomethyl)pyridine nih.gov |
| Trifluoromethyl (-CF₃) | Electron-Withdrawing | Significantly decreased electron density | 5-(trifluoromethyl)-2-aminopyridine |
Replacing the pyridine ring with other heterocyclic systems is a powerful strategy to modify the ligand's coordination geometry and electronic properties. The pyridine ring can be substituted with other six-membered heterocycles like pyrimidine or pyrazine, or with five-membered rings such as imidazole or thiazole. Each substitution introduces unique steric and electronic characteristics. For example, pyrimidine is more electron-deficient than pyridine, which would weaken the donor properties of the ligand. The synthesis of such analogues can be achieved through molecular hybridization strategies, for instance, by coupling a pyrimidine scaffold with pyridine-like fragments. nih.gov
Table 2: Potential Heterocyclic Replacements for the Pyridine Ring This is an interactive table. Click on the headers to sort.
| Heterocyclic Ring | Number of N Atoms | Electronic Character (vs. Pyridine) | Potential Impact on Ligand Properties |
|---|---|---|---|
| Pyrimidine | 2 | More electron-deficient | Weaker N-donor, altered bite angle |
| Pyrazine | 2 | More electron-deficient | Different coordination vector, potential for bridging |
| Imidazole | 2 | More electron-rich | Stronger N-donor, different steric profile |
| Thiazole | 1 (and 1 S) | Electron-deficient | Introduces a soft S-donor site, altered geometry |
Modifications of the Amino Bridge
The ethylamino bridge connecting the pyridine and thiol moieties is critical in defining the geometry of the chelate ring formed upon metal coordination. Altering its length or introducing stereocenters can have profound effects on the stability and stereochemistry of the resulting metal complexes.
The two-carbon (ethyl) spacer in 2-[(Pyridin-2-ylmethyl)amino]ethanethiol leads to the formation of a stable five-membered chelate ring with a metal center (M-N-C-C-S). Modifying the length of this alkyl chain to one carbon (methyl) or three carbons (propyl) would result in the formation of four-membered or six-membered chelate rings, respectively. The stability of these complexes is highly dependent on the size of the chelate ring, with five- and six-membered rings generally being the most stable.
Synthesis of these analogues would involve reacting 2-(chloromethyl)pyridine with aminomethanethiol or 3-aminopropanethiol. These modifications alter the "bite angle" of the ligand, which can be used to enforce specific geometries (e.g., tetrahedral vs. square planar) on the coordinated metal ion.
Introducing chirality into the ligand framework is essential for applications in asymmetric catalysis and stereoselective synthesis. Chiral centers can be incorporated into the amino bridge, for example, by using chiral starting materials like (R)- or (S)-1-amino-2-propanethiol. This places a methyl group on the carbon backbone, creating a chiral environment around the metal center. Several methods exist for the enantioselective synthesis of chiral pyridine-containing ligands. rsc.org The synthesis of chiral 2-amino-tetrahydrothieno[2,3-c]pyridine derivatives has shown that different enantiomers can exhibit distinct biological activities, underscoring the impact of stereochemistry. nih.gov
Table 3: Examples of Chiral Modifications to the Amino Bridge This is an interactive table. Click on the headers to sort.
| Position of Chirality | Chiral Moiety | Synthetic Precursor Example | Resulting Ligand Structure |
|---|---|---|---|
| Ethyl Bridge | Methyl group | (R)- or (S)-2-aminopropanethiol | 2-[(Pyridin-2-ylmethyl)amino]propane-1-thiol |
| Pyridylmethyl Group | Phenyl group | (R)- or (S)-1-(pyridin-2-yl)ethanamine | 2-{[1-(Pyridin-2-yl)ethyl]amino}ethanethiol |
| Amino Nitrogen | Chiral alkyl group | (R)- or (S)-1-phenylethanamine | N-(2-mercaptoethyl)-N-(pyridin-2-ylmethyl)-1-phenylethanamine |
Thiol Group Modifications
The thiol (-SH) group is a versatile functional group that can undergo a variety of chemical transformations. It is a key coordination site, typically binding to metal ions as a deprotonated thiolate (-S⁻).
Key modifications include:
Disulfide Formation: The thiol can be readily oxidized to form a disulfide-bridged dimer. This reaction can occur via air oxidation or by using mild oxidizing agents like iodine. Disulfide bonds are crucial structural motifs in many proteins and peptides. nih.govnih.gov This modification converts the monomeric ligand into a dimeric one, which could potentially bridge two metal centers.
S-Alkylation: The thiol can be alkylated using alkyl halides in the presence of a base to form a thioether (R-S-R'). This transformation removes the acidic proton and changes the donor atom from a soft thiolate to a neutral thioether, which alters its coordination properties.
Thiol Protection: In multi-step syntheses, the reactive thiol group may need to be protected to prevent unwanted side reactions. Common protecting groups for thiols include the acetamidomethyl (Acm) group, which is stable under many reaction conditions but can be removed selectively when needed. researchgate.net
Table 4: Summary of Thiol Group Modifications This is an interactive table. Click on the headers to sort.
| Modification Type | Reagent(s) | Resulting Functional Group | Key Feature |
|---|---|---|---|
| Disulfide Formation | Air (O₂), I₂ | Disulfide (-S-S-) | Dimerizes the ligand |
| S-Alkylation | Alkyl halide (e.g., CH₃I), Base | Thioether (-S-R) | Converts thiol to a neutral donor, removes acidic proton |
| Thiol Protection | Acm-Cl | S-Acetamidomethyl (-S-Acm) | Masks thiol reactivity; reversible |
| Thioester Formation | Acyl chloride (e.g., CH₃COCl) | Thioester (-S-CO-R) | Introduces a carbonyl group adjacent to the sulfur |
Selenation or Telluration Analogues
The substitution of sulfur with its heavier chalcogen counterparts, selenium and tellurium, offers a pathway to modulate the electronic properties of the ligand. The synthesis of selenium-containing amino acid analogues has been described through nucleophilic substitution reactions, a method that could potentially be adapted for the preparation of the selenium analogue of this compound. While specific synthetic routes for the direct selenation or telluration of this compound are not extensively documented in the literature, general methods for the preparation of organoselenium and organotellurium compounds provide a foundational approach.
The resulting selenol (-SeH) and tellurol (-TeH) analogues are expected to exhibit distinct properties compared to the parent thiol. The larger atomic radii and increased polarizability of selenium and tellurium influence the acidity of the chalcogenol proton, the nucleophilicity of the corresponding chalcogenolate anion, and the nature of the metal-chalcogen bond in coordination complexes.
Table 1: Comparison of Predicted Properties of Chalcogen Analogues
| Property | Thiol (-SH) | Selenol (-SeH) | Tellurol (-TeH) |
| pKa of -XH | ~8-10 | ~5-7 | ~4-6 |
| Nucleophilicity of -X⁻ | Moderate | High | Very High |
| M-X Bond Character | More Covalent | Intermediate | More Ionic |
| Redox Potential | Less easily oxidized | More easily oxidized | Most easily oxidized |
Note: The data in this table is based on general trends observed for organochalcogen compounds and represents predicted values for the analogues of this compound.
Thioether or Disulfide Derivatives
Thioether Derivatives:
Alkylation of the thiol group in this compound leads to the formation of thioether derivatives. This transformation can be achieved through the reaction of the corresponding thiolate with an alkyl halide. The S-alkylation of metal-bound thiolates has been studied, and the identity of the metal ion can influence the nucleophilicity of the sulfur atom and the outcome of the reaction acs.orgnih.gov. For instance, the reaction of a zinc(II) complex with a dithiolate ligand resulted in double S-methylation, whereas the corresponding nickel(II) complex yielded only the mono-S-methylated product acs.orgnih.gov. These findings suggest that the synthesis of thioether derivatives of this compound could be controlled to produce mono- or di-alkylated products depending on the reaction conditions and the presence of metal ions.
Disulfide Derivatives:
Oxidative coupling of two molecules of this compound results in the formation of the corresponding disulfide, bis(2-((pyridin-2-ylmethyl)amino)ethyl) disulfide. This reaction can be facilitated by a variety of mild oxidizing agents. The disulfide bond is a crucial structural motif in many biological systems and can be reversibly cleaved under reducing conditions. The formation of a disulfide introduces a covalent linkage that can pre-organize the ligand for coordination to multiple metal centers or for the formation of macrocyclic structures.
Table 2: Representative Thioether and Disulfide Derivatives
| Derivative Type | General Structure | Potential Synthetic Route | Key Feature |
| Thioether | R-S-CH₂CH₂NHCH₂-py | Reaction of the thiolate with R-X (alkyl halide) | Blocks the coordinating ability of the sulfur atom |
| Disulfide | py-CH₂NHCH₂CH₂-S-S-CH₂CH₂NHCH₂-py | Oxidation of the thiol | Introduces a redox-active linkage and conformational constraint |
Note: This table presents generalized structures and synthetic approaches based on established organic chemistry principles.
Impact of Structural Modifications on Coordination and Application Properties
The structural modifications discussed in the previous section have a profound impact on the coordination chemistry and potential applications of this compound.
Selenation and Telluration:
Replacing sulfur with selenium or tellurium significantly alters the ligand's affinity for different metal ions. As "softer" donor atoms according to Hard and Soft Acids and Bases (HSAB) theory, selenium and tellurium are expected to form more stable complexes with softer metal ions such as Ag(I), Hg(II), and Pt(II). The increased polarizability of the heavier chalcogens can also lead to stronger π-backbonding interactions with certain transition metals. This modification can be leveraged to tune the electronic and photophysical properties of the resulting metal complexes, which could have applications in catalysis and materials science. Research on pyridyl-selenium and pyridyl-tellurium ligands has demonstrated their versatility in forming a wide range of coordination compounds with diverse structural motifs researchgate.netrsc.orgresearchgate.net.
Thioether Formation:
The conversion of the thiol to a thioether group has a significant impact on the coordination behavior of the ligand. While the thioether sulfur can still act as a donor atom, its coordination is generally weaker than that of the thiolate. This can lead to changes in the coordination geometry and stability of the resulting metal complexes. The alkyl group introduced in the thioether can also impart steric hindrance, further influencing the coordination environment around the metal center. From an applications perspective, blocking the reactive thiol group can enhance the stability of the compound in certain environments and can be used as a protecting group strategy in more complex syntheses. The study of metal complexes with thioether-containing ligands has shown that the tridentate thioether portion can be sufficient to form stable complexes uark.edu.
Disulfide Formation:
The formation of a disulfide bridge introduces a significant conformational constraint, linking two ligand units together. This can favor the formation of bimetallic or polymetallic complexes where the disulfide acts as a bridging ligand. The redox-active nature of the disulfide bond also introduces a new dimension to the functionality of the ligand and its metal complexes. The disulfide can be cleaved under reducing conditions, leading to the release of the monomeric thiol ligand, which could be exploited for drug delivery or sensor applications. The presence of a disulfide bridge can influence the flexibility of the peptide chain and introduce additional potential donor atoms for metal ion coordination nih.gov. The redox conversion between cobalt(II)-disulfide and cobalt(III)-thiolate complexes highlights the intricate interplay between the ligand's redox state and the coordination chemistry of the metal center rsc.org.
Table 3: Summary of the Impact of Structural Modifications
| Modification | Effect on Donor Properties | Impact on Coordination | Potential Application Areas |
| Selenation/Telluration | Increased softness and polarizability | Enhanced affinity for soft metals, altered electronic properties of complexes | Catalysis, materials science, sensor technology |
| Thioether Formation | Weaker sulfur donor, potential steric hindrance | Altered complex stability and geometry, can act as a protecting group | Synthesis, stable metal complexes |
| Disulfide Formation | Introduces a redox-active bridge | Favors bimetallic complexes, introduces conformational rigidity | Redox-responsive systems, drug delivery, supramolecular chemistry |
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Findings
The chemical compound 2-[(Pyridin-2-ylmethyl)amino]ethanethiol and its derivatives have garnered academic interest primarily due to their versatile coordination chemistry and potential applications in various scientific fields. Research has demonstrated that this ligand framework, featuring a combination of a pyridine (B92270) ring, a secondary amine, and a thiol group, can effectively chelate a variety of metal ions.
A significant contribution in this area is the synthesis and characterization of metal complexes with ligands structurally similar to this compound. For instance, the synthesis of a cadmium(II) complex with the related ligand {2-[bis(pyridin-2-ylmethyl)amino]ethane-1-thiolato}chloridocadmium(II) has been reported. nih.govresearchgate.net X-ray diffraction studies of this complex revealed a distorted trigonal–bipyramidal geometry around the cadmium center, highlighting the chelating ability of the ligand. nih.govresearchgate.net The supramolecular structure of this complex is stabilized by hydrogen bonds and parallel offset face-to-face interactions between the pyridine rings. nih.govresearchgate.net
Furthermore, the biological potential of metal complexes involving similar pyridine and thiol-containing ligands has been explored. A study on E-2-((2-amino pyridine-3-yl) methylene (B1212753) amino) ethane (B1197151) thiol, a compound with a comparable structural motif, and its metal complexes with cobalt and nickel showed them to be potent antibacterial agents. ijpsr.com This suggests that complexes of this compound could also exhibit interesting biological activities.
Unexplored Avenues in Synthesis and Derivatization
While the fundamental synthesis of this compound and its basic coordination chemistry have been touched upon, several avenues for its synthesis and derivatization remain largely unexplored.
Table 1: Potential Derivatization Strategies for this compound
| Functional Group | Potential Modification | Potential Outcome |
| Pyridine Ring | Substitution with electron-donating or electron-withdrawing groups | Tuning of the electronic properties of the ligand and its metal complexes. |
| Amino Group | N-alkylation or N-arylation | Steric hindrance control and modulation of coordination properties. |
| Thiol Group | Conversion to disulfides, thioethers, or thioesters | Alteration of binding modes and introduction of new functionalities. |
| Backbone | Introduction of chiral centers | Development of stereoselective catalysts or chiral sensors. |
One of the key unexplored areas is the asymmetric synthesis of chiral derivatives. Introducing chirality into the ligand backbone could lead to the formation of stereospecific metal complexes, which are highly sought after for applications in asymmetric catalysis and chiral recognition.
Furthermore, the derivatization of the pyridine ring offers a vast playground for chemists. The introduction of various substituents (e.g., alkyl, aryl, halide, nitro groups) at different positions on the pyridine ring could significantly impact the electronic properties of the ligand. This, in turn, would influence the stability, reactivity, and spectroscopic properties of its metal complexes. For example, the synthesis of novel 2-pyridinemethylamine derivatives has been shown to be a fruitful strategy for developing potent and orally active agonists at 5-HT1A receptors, suggesting that modifications to the pyridine moiety can lead to significant changes in biological activity. nih.gov
Another promising direction is the modification of the thiol group . While its role as a coordinating agent is established, its reactivity could be harnessed to create more complex structures. For example, the thiol could be oxidized to a disulfide, which could then be used to link two ligand molecules together, potentially forming dinuclear or polynuclear metal complexes with interesting magnetic or catalytic properties.
Finally, the development of solid-phase synthesis methodologies for this compound and its derivatives could facilitate the creation of combinatorial libraries of related ligands. This would accelerate the discovery of new compounds with optimized properties for specific applications.
Prospects for Advanced Materials and Catalytic Systems
The unique structural features of this compound make it a promising candidate for the development of advanced materials and catalytic systems.
In the realm of materials science , this ligand could be used to construct coordination polymers and metal-organic frameworks (MOFs). The multidentate nature of the ligand, with its ability to bridge metal centers, is a key requirement for the formation of extended network structures. By carefully selecting the metal ions and reaction conditions, it should be possible to create materials with tailored porosity, which could have applications in gas storage, separation, and sensing. The functionalization of mesoporous silicas with pyridine and thiol groups has already been shown to produce efficient adsorbents for pharmaceuticals, indicating the potential of this chemical motif in material design. researchgate.net
The thiol group also offers a convenient anchor point for grafting the ligand onto surfaces , such as gold nanoparticles or electrodes. This could lead to the development of novel sensors or electrocatalysts. For instance, the functionalization of silver surfaces with thiol ligands has been demonstrated to promote the effective electroreduction of CO2, a reaction of significant interest for sustainable energy technologies. nih.gov
In catalysis , metal complexes of this compound could exhibit activity in a range of transformations. The combination of a soft thiol donor with harder pyridine and amine donors allows for the stabilization of various metal oxidation states, which is often a prerequisite for catalytic activity.
Table 2: Potential Catalytic Applications of this compound Metal Complexes
| Catalytic Reaction | Rationale |
| Oxidation Reactions | The ability to stabilize higher oxidation states of metals like manganese or iron. |
| Reduction Reactions | The potential to facilitate electron transfer processes. |
| C-C Coupling Reactions | The formation of well-defined coordination spheres around catalytically active metals like palladium or nickel. |
| Polymerization | The synthesis of well-defined metal complexes as initiators or catalysts. |
Research on structurally related metal complexes has already shown promise in catalysis. For example, metallo-organic complexes bearing a 5-amino-2-ethylpyridine-2-carboximidate ligand have demonstrated catalytic activity in the Henry reaction. ias.ac.in This suggests that complexes of this compound could also serve as effective catalysts in various organic transformations.
Interdisciplinary Research Opportunities Involving this compound
The versatility of this compound opens up numerous opportunities for interdisciplinary research, bridging chemistry with biology, medicine, and materials science.
One of the most promising areas is in bioinorganic chemistry and medicinal chemistry . The ability of this ligand to chelate biologically relevant metal ions like copper, zinc, and iron makes it an interesting scaffold for the development of therapeutic or diagnostic agents. For instance, derivatives of pyridine-2-methylamine have been investigated as inhibitors of MmpL3, a crucial protein for the viability of M. tuberculosis, highlighting the potential of this chemical class in the development of new antitubercular agents. nih.gov The antibacterial activity of related metal complexes further supports this direction. ijpsr.com
In the field of sensor technology , the ligand's ability to bind to specific metal ions could be exploited to create chemosensors. By incorporating a fluorescent reporter group into the ligand structure, it would be possible to design sensors that signal the presence of a particular metal ion through a change in fluorescence intensity. The thiol group provides a convenient handle for immobilizing these sensors on solid supports, such as optical fibers or nanoparticles.
Another exciting interdisciplinary avenue is the use of this ligand in the development of biomimetic systems . The combination of nitrogen and sulfur donor atoms in this compound mimics the coordination environment of some metalloenzymes. Studying the coordination chemistry of this ligand with various metal ions could provide valuable insights into the structure and function of these biological catalysts.
Finally, the intersection of supramolecular chemistry and materials science offers fertile ground for research. The self-assembly of metal complexes of this ligand could lead to the formation of novel supramolecular structures, such as gels or liquid crystals, with interesting photophysical or electronic properties.
Remaining Challenges and Future Outlook
Despite the promising potential of this compound, several challenges remain to be addressed before its full potential can be realized. A primary challenge is the lack of extensive and focused research on the compound itself. Much of the current understanding is inferred from studies on structurally related ligands. A systematic investigation of the synthesis, characterization, and reactivity of this compound and its metal complexes is therefore crucial.
Table 3: Summary of Challenges and Future Research Directions
| Challenge | Future Research Direction |
| Limited focused research on the specific compound. | Systematic investigation of the synthesis, properties, and reactivity of this compound and its complexes. |
| Scalable and efficient synthetic routes. | Development of robust and cost-effective synthetic protocols for the ligand and its derivatives. |
| Understanding structure-property relationships. | In-depth spectroscopic and computational studies to correlate the ligand structure with the properties of its metal complexes. |
| Exploring a wider range of metal complexes. | Synthesis and characterization of complexes with a broader array of transition metals, lanthanides, and actinides. |
| Demonstrating practical applications. | Focused efforts to translate the fundamental knowledge into tangible applications in catalysis, materials science, and medicine. |
The development of scalable and cost-effective synthetic routes for the ligand and its derivatives is another important hurdle. For any practical application, the compound must be accessible in sufficient quantities and at a reasonable cost.
A deeper understanding of the structure-property relationships is also needed. This will require a combination of experimental techniques, such as X-ray crystallography and various spectroscopic methods, and computational modeling. By understanding how the structure of the ligand and the choice of metal ion influence the properties of the resulting complex, researchers can rationally design new materials and catalysts with desired functionalities.
The future outlook for this compound is bright. As the demand for new functional materials, efficient catalysts, and novel therapeutic agents continues to grow, versatile ligands like this will play an increasingly important role. Future research will likely focus on expanding the library of derivatives, exploring the coordination chemistry with a wider range of metal ions, and demonstrating the practical utility of these compounds in various applications. The interdisciplinary nature of this research will undoubtedly lead to exciting new discoveries at the interface of chemistry, biology, and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
